1-Chloro-2-(difluoromethoxy)-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-2-(difluoromethoxy)-3-iodobenzene is a chemical compound that belongs to the class of halogenated benzene derivatives. It is also known as DIF-1 or 4-(Chloro)-2-(Difluoromethoxy)-3-Iodobenzene. This chemical compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Fluorination of 1,3-Dicarbonyl Compounds
A practical and convenient method for the fluorination of 1,3-dicarbonyl compounds has been developed using aqueous hydrofluoric acid in the presence of iodosylbenzene (PhIO), achieving high yields of fluorinated products. This method provides a straightforward approach to introduce fluorine atoms into organic molecules, which is beneficial for pharmaceutical and agrochemical research due to the impact of fluorine on biological activity and chemical stability (Kitamura et al., 2011).
Halogenation Studies
Research on the controlled chlorination of trifluoromethoxybenzene produced derivatives with varying degrees of chlorination, demonstrating the potential of halogenation reactions in modifying the chemical properties of fluorinated aromatics for applications in material science and organic synthesis (Herkes, 1977).
Synthesis of Difluorostyrenes
The synthesis of 1-substituted 2,2-difluorostyrenes from 1-(3'-chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane through fluoride ion-catalyzed desilylative defluorination showcases the utility of fluorinated intermediates in creating valuable building blocks for organic synthesis and material science (Nakamura & Uneyama, 2007).
Organometallic Chemistry
Fluorobenzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene, are recognized as versatile solvents for organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents influences the binding strength to metal centers, facilitating their use in non-coordinating solvents or as readily displaced ligands. This finding opens new avenues for their application in contemporary organic synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).
properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNZYFHFXKCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(difluoromethoxy)-3-iodobenzene | |
CAS RN |
1261670-28-3 |
Source
|
Record name | 1-chloro-2-(difluoromethoxy)-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.